Cas no 55-52-7 ((1-phenylpropan-2-yl)hydrazine)

55-52-7 structure
Nome del prodotto:(1-phenylpropan-2-yl)hydrazine
(1-phenylpropan-2-yl)hydrazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-2-methylpropionic acid
- Pheniprazine
- 1-(1-phenylpropan-2-yl)hydrazine
- 1-phenylpropan-2-ylhydrazine
- (1-phenylpropan-2-yl)hydrazine
- 1-Phenyl-2-hydrazinopropane
- Feniprazyne [Polish]
- VXTWEDPZMSVFEF-UHFFFAOYSA-N
- UNII-37VKD7067M
- Pheniprazine dl-form
- HY-W224327
- NCIOpen2_000669
- Phenizine
- Pheniprazinum
- NS00033337
- Pheniprazinum [INN-Latin]
- Q7181347
- PHENIPRAZINE [WHO-DD]
- Hydrazine, (1-methyl-2-phenylethyl)-
- 37VKD7067M
- CHEMBL22498
- HYDRAZINE, (alpha-METHYLPHENETHYL)-
- EINECS 200-236-6
- P 1142
- PHENIPRAZINE [INN]
- SCHEMBL163709
- SR-01000944902-1
- Pheniprazine [INN:BAN]
- EN300-274949
- Feniprazyne
- Hydrazine, 1-methyl-2-phenylethyl
- (alpha-Methylphenethyl)hydrazine
- Feniprazina
- Fenilisopropilidrazina
- CS-0286846
- PHENIPRAZINE DL-FORM [MI]
- 2-Hydrazino-1-phenylpropane
- 2-Hydrazinopropylbenzene
- Feniprazina [INN-Spanish]
- CHEBI:134773
- AKOS026733800
- beta-Phenylisopropylhydrazine
- DB09250
- SR-01000944902
- DTXSID6043838
- 55-52-7
- Catron
- Dicatron
- 1-(1-METHYL-2-PHENYLETHYL)HYDRAZINE
-
- MDL: MFCD00865946
- Inchi: InChI=1S/C9H14N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3
- Chiave InChI: VXTWEDPZMSVFEF-UHFFFAOYSA-N
- Sorrisi: CC(CC1=CC=CC=C1)NN
Proprietà calcolate
- Massa esatta: 150.11582
- Massa monoisotopica: 150.115698
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 97.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 38
Proprietà sperimentali
- Densità: 0.9372 (rough estimate)
- Punto di fusione: 25°C
- Punto di ebollizione: 261.79°C (rough estimate)
- Punto di infiammabilità: 148°C
- Indice di rifrazione: 1.6210 (estimate)
- PSA: 38.05
(1-phenylpropan-2-yl)hydrazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-250mg |
Pheniprazine |
55-52-7 | 98% | 250mg |
¥8486.00 | 2024-05-09 | |
Enamine | EN300-274949-0.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.5g |
$531.0 | 2025-03-20 | |
Enamine | EN300-274949-10.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 10.0g |
$2928.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-500mg |
Pheniprazine |
55-52-7 | 98% | 500mg |
¥14331.00 | 2024-05-09 | |
Enamine | EN300-274949-0.1g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.1g |
$236.0 | 2025-03-20 | |
Enamine | EN300-274949-2.5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 2.5g |
$1333.0 | 2025-03-20 | |
Enamine | EN300-274949-5g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 5g |
$1974.0 | 2023-09-10 | ||
Enamine | EN300-274949-0.05g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 0.05g |
$159.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357516-100mg |
Pheniprazine |
55-52-7 | 98% | 100mg |
¥6372.00 | 2024-05-09 | |
Enamine | EN300-274949-1.0g |
(1-phenylpropan-2-yl)hydrazine |
55-52-7 | 95.0% | 1.0g |
$681.0 | 2025-03-20 |
(1-phenylpropan-2-yl)hydrazine Letteratura correlata
-
Ankita Sharma,Sumit Kr Anand,Neha Singh,Akshay Dwarkanath,Upendra Nath Dwivedi,Poonam Kakkar Food Funct. 2021 12 892
-
2. The monocation and monoanion of Re2(μ-Cl)2(μ-dppm)2Cl4(dppm = Ph2PCH2PPh2). An unusual pair of complexes possessing metal–metal bond orders of 1.5 that differ in electronic configurationKim R. Dunbar,Douglas Powell,Richard A. Walton J. Chem. Soc. Chem. Commun. 1985 114
-
3. A conformational exploration of the protonated and unprotonated macrolide antibiotic roxithromycin: comparative study by molecular dynamics and NMR spectroscopy in solutionJosyane Gharbi-Benarous,Patrick Ladam,Marcel Delaforge,Jean-Pierre Girault J. Chem. Soc. Perkin Trans. 2 1992 1989
-
4. Some 1-aryl 1,2,3-triazolesH. El Khadem,H. A. R. Mansour,M. H. Meshreki J. Chem. Soc. C 1968 1329
-
Akira Yanagisawa,Ryoji Miyake,Kazuhiro Yoshida Org. Biomol. Chem. 2014 12 1935
55-52-7 ((1-phenylpropan-2-yl)hydrazine) Prodotti correlati
- 1706463-10-6(N'-Hydroxy-1-(3-methoxyphenyl)cyclopropane-1-carboximidamide)
- 220831-97-0(2-chloro-N-(1S)-1,2,3,4-tetrahydronaphthalen-1-ylacetamide)
- 582300-47-8(6-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid)
- 1782848-05-8(Benzenamine, 3-(2,2-difluoroethyl)-)
- 1805122-17-1(2-Amino-5-bromo-4-(trifluoromethyl)benzyl bromide)
- 2227788-88-5(tert-butyl N-{2-hydroxy-3-methoxy-5-(1R)-2,2,2-trifluoro-1-hydroxyethylphenyl}carbamate)
- 18933-33-0(D,L-Carnitinenitrile Chloride)
- 500337-11-1(4-hydroxy-2-methylquinoline-6-carbohydrazide)
- 29939-38-6(4-Pyrimidinol, 6-hydrazino-2-methyl- (8CI))
- 1214377-16-8(Ethyl 3-bromo-6-fluoropyridine-2-carboxylate)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
